molecular formula C13H9F3OS B136916 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl CAS No. 129922-49-2

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Cat. No.: B136916
CAS No.: 129922-49-2
M. Wt: 270.27 g/mol
InChI Key: CLDLXLKMMYJIEK-UHFFFAOYSA-N
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Description

2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl: is an organic compound with the molecular formula C13H9F3OS and a molecular weight of 270.27 g/mol . This compound is characterized by the presence of a trifluoromethylsulfinyl group attached to a biphenyl structure. It is commonly used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

Chemistry: 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic transformations.

Biology and Medicine: Its unique structure allows it to interact with biological targets in a specific manner.

Industry: In the industrial sector, 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of trifluoromethylation reactions often involves the generation of a trifluoromethyl radical . The trifluoromethyl group can then be transferred to a suitable substrate .

Safety and Hazards

The safety and hazards associated with trifluoromethylsulfinyl compounds can also vary widely. It’s always important to refer to the specific safety data sheet for each compound .

Future Directions

The field of trifluoromethylsulfinyl chemistry is still evolving, and new synthetic methods and applications are being explored . The development of more efficient and selective synthetic methods for trifluoromethylsulfinyl compounds is a key area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl typically involves the reaction of biphenyl with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the biphenyl structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Comparison with Similar Compounds

  • 2-((Trifluoromethyl)sulfonyl)-1,1’-biphenyl
  • 2-((Trifluoromethyl)thio)-1,1’-biphenyl
  • 2-((Trifluoromethyl)oxy)-1,1’-biphenyl

Uniqueness: 2-((Trifluoromethyl)sulfinyl)-1,1’-biphenyl is unique due to the presence of the sulfinyl group, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions compared to its sulfonyl, thio, and oxy analogs .

Properties

IUPAC Name

1-phenyl-2-(trifluoromethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3OS/c14-13(15,16)18(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDLXLKMMYJIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452716
Record name 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129922-49-2
Record name 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under ice cooling, 7.77g (31.5 mmol) of m-chloroperbenzoic acid was added little by little to a solution of 7.63 g (30 mmol) of 2-(trifluoromethylthio)biphenyl in 20 ml of methylene chloride with stirring. The mixture was stirred overnight at room temperature. The precipitate in the reaction mixture was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:10) to give 7.93 g (97.8%) of 2-(trifluoromethylsulfinyl)biphenyl. The properties of the product were as shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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